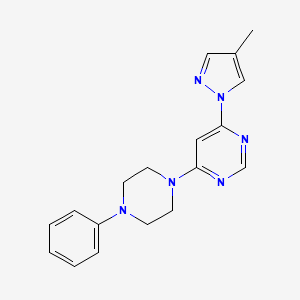
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine, also known as 4MPP, is a novel pyrimidine compound that has been studied for its potential applications in scientific research. It has been studied for its ability to modulate proteins involved in various cellular processes, such as cell signaling, gene expression, and apoptosis. 4MPP has been found to be a potent inhibitor of several enzymes and proteins, and has been used as a tool to study the biochemical and physiological effects of these enzymes and proteins.
作用機序
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to be a potent inhibitor of several enzymes and proteins. It binds to the active sites of these enzymes and proteins, preventing them from performing their normal functions. This inhibition results in the inhibition of various cellular processes, such as cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins involved in cell signaling, gene expression, and apoptosis. It has also been found to inhibit the activity of enzymes and proteins involved in the regulation of cell cycle progression. In addition, this compound has been found to induce apoptosis in cancer cells, and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and proteins, and can be used to study the effects of inhibitors on the activity of these enzymes and proteins. In addition, it is relatively easy to synthesize, and can be isolated from the reaction mixture by precipitation with ethanol. However, this compound also has some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. In addition, this compound is not very stable, and must be stored at low temperatures to prevent degradation.
将来の方向性
There are several potential future directions for research involving 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine. It could be used to study the effects of inhibitors on other enzymes and proteins involved in cellular processes, such as cell cycle progression and DNA replication. In addition, it could be used to study the effects of inhibitors on the expression and activity of proteins involved in the regulation of gene expression. Finally, this compound could be used to study the effects of inhibitors on the activity of enzymes and proteins involved in the regulation of cell metabolism.
合成法
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been synthesized using a variety of methods. The most common method involves the condensation of 4-methyl-1H-pyrazol-1-yl)pyrimidine with 4-phenylpiperazin-1-yl)pyrimidine. This reaction can be carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is complete when the pH of the solution reaches 10.5. The this compound product is then isolated from the reaction mixture by precipitation with ethanol.
科学的研究の応用
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been widely used in scientific research as a tool to study the biochemical and physiological effects of various enzymes and proteins. It has been used to study the effects of inhibitors on the activity of enzymes and proteins involved in cell signaling, gene expression, and apoptosis. This compound has also been used to study the effects of inhibitors on the activity of enzymes and proteins involved in the regulation of cell cycle progression.
特性
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-15-12-21-24(13-15)18-11-17(19-14-20-18)23-9-7-22(8-10-23)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRJEBMVFPSHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442778.png)
![2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442786.png)
![8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442791.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442797.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6442804.png)
![4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442821.png)
![8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442837.png)
![8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442841.png)
![6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442852.png)
![6-cyclopropyl-5-fluoro-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6442867.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6442874.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6442889.png)
![6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6442894.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442895.png)